molecular formula C21H21ClFN3OS B11509434 3-(3-Chloro-4-fluorophenyl)-1-[4-(dimethylamino)benzyl]-1-(furan-2-ylmethyl)thiourea

3-(3-Chloro-4-fluorophenyl)-1-[4-(dimethylamino)benzyl]-1-(furan-2-ylmethyl)thiourea

Cat. No.: B11509434
M. Wt: 417.9 g/mol
InChI Key: ZKUZYWWLHJNXLY-UHFFFAOYSA-N
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Description

3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA is a synthetic organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline, 4-(dimethylamino)benzaldehyde, and furan-2-carbaldehyde.

    Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including condensation and nucleophilic substitution, to form intermediate compounds.

    Thiourea Formation: The final step involves the reaction of the intermediate compounds with thiourea under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted thiourea derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a reagent in organic synthesis.

Biology and Medicine

In biology and medicine, 3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA may have potential applications as a pharmaceutical agent. Its biological activity could be explored for therapeutic purposes, such as antimicrobial, anticancer, or anti-inflammatory effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA include other thiourea derivatives with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with other thiourea derivatives can highlight differences in these aspects, providing insights into structure-activity relationships.

Properties

Molecular Formula

C21H21ClFN3OS

Molecular Weight

417.9 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[[4-(dimethylamino)phenyl]methyl]-1-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C21H21ClFN3OS/c1-25(2)17-8-5-15(6-9-17)13-26(14-18-4-3-11-27-18)21(28)24-16-7-10-20(23)19(22)12-16/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

ZKUZYWWLHJNXLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=S)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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